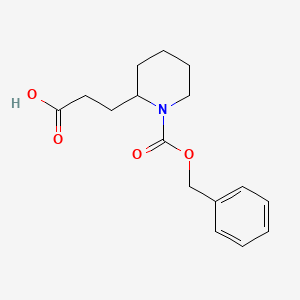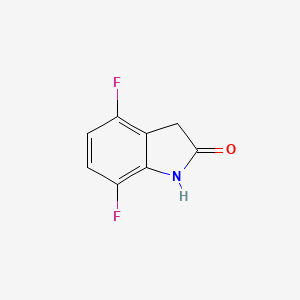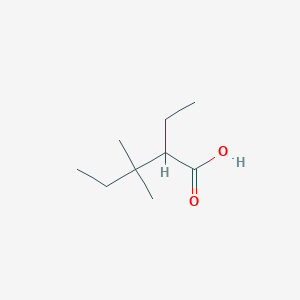
2-Ethyl-3,3-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,3-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid derivative characterized by its branched structure, which includes an ethyl group and two methyl groups attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,3-dimethylpentanoic acid can be achieved through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of 2-ethyl-3,3-dimethylpentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrolysis of nitriles. This method includes the reaction of an alkyl halide with cyanide ion to form a nitrile, followed by hydrolysis to produce the carboxylic acid . Additionally, the carboxylation of Grignard reagents is another viable method for synthesizing carboxylic acids, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols or aldehydes.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted carboxylic acids .
Scientific Research Applications
2-Ethyl-3,3-dimethylpentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence enzyme activity, metabolic processes, and cellular signaling pathways . The compound’s branched structure may also affect its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- 2,3-Dimethylpentanoic acid
- 3,4-Dimethylpentanoic acid
- 2-Ethyl-3,4-dimethylpentanoic acid
Comparison: 2-Ethyl-3,3-dimethylpentanoic acid is unique due to its specific branching pattern, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity profiles . These differences can make it more suitable for certain applications in research and industry .
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-ethyl-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-7(8(10)11)9(3,4)6-2/h7H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
BXLOJWIDHZWBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)
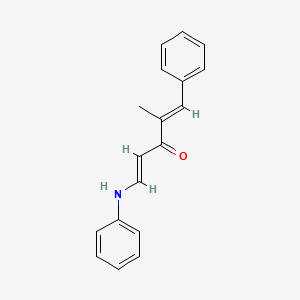
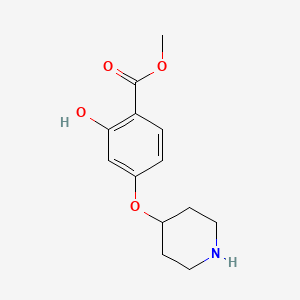
![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)
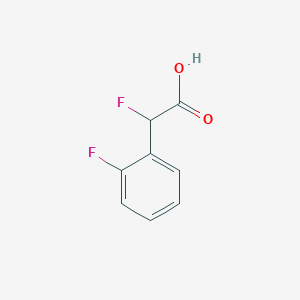
![Benzyl 3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B12328284.png)
![11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one](/img/structure/B12328296.png)
![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)
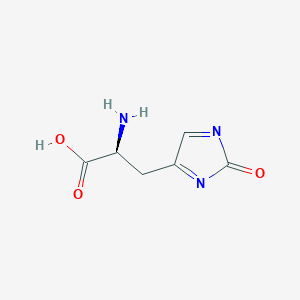
acetic acid](/img/structure/B12328311.png)


